molecular formula C19H17N3O4 B4447633 N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B4447633
M. Wt: 351.4 g/mol
InChI Key: WHWJXAHOQJMBPB-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound. Its structure suggests it may have applications in medicinal chemistry, potentially as a pharmaceutical intermediate or active ingredient. The compound features an acetamidophenyl group and a dioxopyrrolidinyl group, indicating it may interact with biological systems in unique ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide likely involves multiple steps, including:

    Formation of the acetamidophenyl group: This can be achieved through acetylation of 4-aminophenol.

    Formation of the dioxopyrrolidinyl group: This may involve the reaction of a suitable amine with succinic anhydride to form the dioxopyrrolidinone ring.

    Coupling of the two groups: The final step would involve coupling the acetamidophenyl group with the dioxopyrrolidinyl group, possibly through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:

    Batch reactors: for small-scale production.

    Continuous flow reactors: for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents could target the amide or dioxopyrrolidinone groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic ring or amide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example:

    Oxidation: Could yield hydroxylated or carboxylated derivatives.

    Reduction: Could yield amine derivatives.

    Substitution: Could yield halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide may have several applications:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potentially as a probe or ligand in biochemical assays.

    Medicine: Could be investigated for pharmacological activity, such as anti-inflammatory or analgesic properties.

    Industry: May be used in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: Binding to and inhibiting specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar compounds might include other acetamidophenyl derivatives or dioxopyrrolidinone-containing molecules. Comparisons could highlight:

    Structural differences: Variations in functional groups or ring structures.

    Biological activity: Differences in pharmacological effects or potency.

    Chemical reactivity: Variations in reaction pathways or product profiles.

List of Similar Compounds

    Paracetamol (acetaminophen): An acetamidophenyl derivative with analgesic and antipyretic properties.

    Succinimide derivatives: Compounds containing the dioxopyrrolidinone ring, used in various pharmaceutical applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12(23)20-14-5-7-15(8-6-14)21-19(26)13-3-2-4-16(11-13)22-17(24)9-10-18(22)25/h2-8,11H,9-10H2,1H3,(H,20,23)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWJXAHOQJMBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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